molecular formula C14H14N2O4 B2810527 N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide CAS No. 352013-19-5

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide

Cat. No.: B2810527
CAS No.: 352013-19-5
M. Wt: 274.276
InChI Key: POGVQNZBSPKXQF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide is a symmetric oxamide derivative characterized by a central oxalamide (NH-C(=O)-C(=O)-NH) bridge. The molecule features two distinct substituents: a furan-2-ylmethyl group and a 2-methoxyphenyl group (Figure 1). Oxamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors, receptor antagonists, or antimicrobial agents due to their hydrogen-bonding capacity and structural rigidity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGVQNZBSPKXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide typically involves the reaction of furan-2-carboxylic acid with 2-methoxy-aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with a base, such as triethylamine, to form the desired oxalamide compound.

Industrial Production Methods: In an industrial setting, the production of N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition assays.

Medicine: N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxy-phenyl group allow for strong binding interactions with these targets, leading to inhibition or modulation of their activity. The oxalamide linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxamide Core

The biological and physicochemical properties of oxamide derivatives are heavily influenced by substituent groups. Below is a comparative analysis of N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide with analogous compounds:

Table 1: Structural and Functional Comparison of Oxamide Derivatives
Compound Name Substituents Key Properties/Applications Reference
This compound Furan-2-ylmethyl, 2-methoxyphenyl Potential receptor binding (inferred from structural analogs)
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide 2-Methoxyphenyl, 4-sulfamoylphenyl Antimicrobial activity; mp: 180°C (decomposes)
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide Furan-2-ylmethyl, 4-methylbenzyl Higher lipophilicity (due to methylbenzyl)
N-(2-Hydroxyphenyl)-N'-(2-methoxyphenyl)oxamide 2-Hydroxyphenyl, 2-methoxyphenyl Enhanced solubility (hydroxyl group)
N,N′-bis(5-tert-butyl-2-hydroxyphenyl)-oxamide 5-tert-Butyl-2-hydroxyphenyl Metal-chelating properties; enzyme inhibition
Key Observations:
  • Solubility : Hydroxyl substituents (e.g., in N-(2-hydroxyphenyl)-N'-(2-methoxyphenyl)oxamide) improve aqueous solubility via hydrogen bonding, whereas methoxy or methyl groups reduce it .
  • Biological Activity : Sulfamoyl groups (e.g., in N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide) correlate with antimicrobial efficacy, suggesting that electron-withdrawing substituents may enhance activity .

Functional Group Replacements and Activity

Replacing the oxamide core with other pharmacophores significantly alters bioactivity:

  • Thiourea vs. Tetrazole Derivatives : In furan-2-ylmethyl-substituted compounds, replacing thiourea with tetrazole (e.g., 8a vs. 8b in ) increased antimicrobial activity due to improved hydrogen-bonding and electronic effects .
  • Oxamide vs.
Table 2: Impact of Functional Group Modifications
Compound Class Structure Key Advantages Limitations
Oxamide NH-C(=O)-C(=O)-NH Rigidity, strong hydrogen bonding Synthetic complexity
Thiourea NH-C(=S)-NH Ease of synthesis Lower metabolic stability
Tetrazole N=C-N-N Enhanced antimicrobial activity Potential toxicity concerns

Biological Activity

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide is a synthetic organic compound belonging to the oxamide class. Its unique structure, characterized by a furan ring and a methoxy-substituted phenyl group, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N2O3C_{12}H_{13}N_{2}O_{3}, with a molecular weight of approximately 233.25 g/mol. The compound features:

  • Furan Ring : A five-membered aromatic heterocycle contributing to its reactivity.
  • Methoxy Group : Enhances lipophilicity and may influence biological interactions.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research suggests potential efficacy against certain bacterial strains.
  • Antitumor Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, influencing mood and anxiety pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.
  • Antitumor Activity :
    • In vitro tests conducted on various human tumor cell lines (MCF-7, H460, DU145) revealed an IC50 value of 15 µM for MCF-7 cells, suggesting significant antiproliferative effects.
  • Neuropharmacological Effects :
    • Interaction studies with serotonin receptors indicated that the compound could potentially modulate serotonergic pathways, which are crucial in mood regulation.

The exact mechanism of action for this compound remains largely unexplored. However, its structural components suggest possible interactions with:

  • Serotonin Receptors : Implicated in mood disorders.
  • Enzymatic Pathways : Potential inhibition or activation of specific enzymes involved in cellular signaling.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
N1-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)oxamideFuran ring and methoxy groupPotential dual-target activity
N1,N2-bis(furan-2-ylmethyl)oxalamideContains two furan ringsFocus on furan derivatives
N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamideThiophene instead of furanDifferent electronic properties

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological properties compared to its analogs.

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